3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is 323.97973 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-6-11(14(17)18)13(16)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLHJVBIDGWVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Positioning Within Contemporary Organic Synthesis Methodologies
The significance of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid lies in its multifunctional nature, which allows for selective, sequential chemical transformations. The carboxylic acid group provides a handle for forming amides, esters, or other derivatives. The bromo- and fluoro- substituents on the aromatic ring activate the molecule for various coupling reactions and influence its electronic properties. The benzyloxy group serves as a stable placeholder for a hydroxyl group, which can be revealed at a later synthetic stage. This combination makes the compound a prime example of a modern synthetic building block, designed for efficiency and modularity in constructing target molecules. Its utility is particularly evident in synthetic pathways that require precise control over reactivity at different positions of an aromatic ring.
Role of Substituted Benzoic Acids in Complex Molecule Construction Research
Substituted benzoic acids are a cornerstone of organic synthesis, serving as readily available and versatile precursors for a vast array of more complex structures. mdpi.com The carboxylic acid functional group is a key reactive site, readily participating in fundamental transformations like amidation and esterification. rsc.org
The nature and position of substituents on the benzene (B151609) ring profoundly influence the molecule's reactivity. libretexts.org
Electron-withdrawing groups (like nitro or halogen groups) increase the acidity of the benzoic acid and deactivate the ring towards electrophilic substitution. libretexts.orglibretexts.org
Electron-donating groups (like alkoxy or alkyl groups) have the opposite effect, decreasing acidity while activating the ring. libretexts.org
This predictable modulation of properties allows chemists to fine-tune the electronic environment of the scaffold. In medicinal chemistry, substituted benzoic acids are integral to the design of new therapeutic agents. For instance, a 2,5-substituted benzoic acid scaffold was developed as a dual inhibitor of the Mcl-1 and Bfl-1 anti-apoptotic proteins, which are key targets in cancer therapy. nih.gov The carboxyl group in these designs often forms a critical hydrogen bond with target proteins, such as with an arginine residue, anchoring the inhibitor in the binding site. nih.gov Their wide-ranging applications underscore their importance in building molecules for pharmaceuticals, agriculture, and advanced materials. mdpi.com
Halogenated Aromatic Scaffolds in Synthetic Chemistry Studies
Halogenated aromatic compounds are pivotal intermediates in modern synthetic chemistry, primarily because the carbon-halogen bond serves as a versatile anchor for forming new carbon-carbon and carbon-heteroatom bonds. The incorporation of halogens like chlorine, bromine, and iodine is a key strategy in molecule construction. rsc.org These halogens are excellent leaving groups in a variety of powerful cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions, which are fundamental methods for constructing complex molecular frameworks.
Beyond their synthetic utility, halogens play a crucial role in modulating the physicochemical properties of molecules, a concept widely applied in medicinal chemistry. rsc.orgrsc.org
Lipophilicity and Bioavailability : Adding halogens can increase a molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. rsc.org
Halogen Bonding : Heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond with Lewis bases like oxygen or nitrogen atoms. pharmablock.comacs.org This interaction is increasingly recognized and exploited in drug design to enhance binding affinity and selectivity for protein targets. acs.orgnih.gov For example, halogen bonds can mimic traditional hydrogen bond patterns in the hinge regions of kinases, a critical interaction for many kinase inhibitors. pharmablock.comacs.org
The strategic placement of a halogen on an aromatic scaffold thus provides both a reactive handle for further chemical diversification and a means to fine-tune the biological activity of the final compound. rsc.orgnih.gov
The Benzyloxy Protecting Group in Multi Step Organic Synthesis Research
Retrosynthetic Analysis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The analysis of this compound reveals several plausible disconnection points, primarily centered around the formation of the carbon-halogen, carbon-oxygen, and carbon-carbon bonds.
Disconnection Strategies Employing Benzoic Acid and Halogen Functionalities
A primary retrosynthetic disconnection involves the cleavage of the benzyl ether bond, leading to the precursor 3-hydroxy-5-bromo-2-fluorobenzoic acid. This key intermediate can be further disconnected by considering the introduction of the bromine and fluorine atoms. One logical approach is the disconnection of the carbon-bromine bond, which points to 3-hydroxy-2-fluorobenzoic acid as a potential precursor. This strategy relies on the regioselective bromination of a fluorinated benzoic acid derivative.
Alternatively, disconnection of the carbon-fluorine bond is less common due to the high strength of this bond but could be envisioned through nucleophilic aromatic substitution on a suitably activated precursor.
A different strategy involves disconnecting the carboxylic acid group, leading to 1-(benzyloxy)-3-bromo-5-fluorobenzene. The carboxylic acid could then be installed in a final step via carboxylation of an organometallic intermediate derived from this precursor.
Analysis of Aromatic Substitution Patterns in Precursor Identification
The substitution pattern of the target molecule—a 1,2,3,5-tetrasubstituted benzene (B151609) ring—provides crucial clues for precursor selection. The directing effects of the substituents play a critical role in the feasibility of various synthetic routes. The fluorine atom at position 2 is a weak ortho-, para-director, while the benzyloxy group at position 3 is a strong ortho-, para-director, and the bromine atom at position 5 is also an ortho-, para-director. The carboxylic acid group is a meta-director. These directing effects must be carefully considered when planning electrophilic aromatic substitution reactions to ensure the desired regioselectivity.
For instance, starting from 2-fluorobenzoic acid, bromination would be expected to occur at the 5-position due to the directing influence of both the fluorine and the meta-directing carboxylic acid group. This makes 5-bromo-2-fluorobenzoic acid a viable and commercially available starting material. chemicalbook.com
Direct Synthesis Routes to this compound
Several direct synthesis routes can be envisioned for the preparation of this compound, leveraging established organic reactions.
Electrophilic Aromatic Substitution Approaches on Fluorobenzoic Acid Precursors
A plausible route begins with a commercially available fluorobenzoic acid derivative. For example, starting with 2-fluorobenzoic acid, electrophilic bromination can be achieved to yield 5-bromo-2-fluorobenzoic acid. chemicalbook.com The subsequent introduction of the hydroxyl group at the 3-position is a key challenge. A potential, though not directly documented, transformation could involve a nitration followed by reduction to an amine and subsequent diazotization and hydrolysis. A more direct, albeit less common, approach would be a directed hydroxylation.
A more practical approach may start from 2-fluoro-3-hydroxybenzoic acid. Bromination of this precursor would likely lead to the desired 5-bromo-3-hydroxy-2-fluorobenzoic acid, which can then be benzylated.
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 2-Fluorobenzaldehyde | Potassium bromate, Sulfuric acid, Water, 90°C | 5-Bromo-2-fluorobenzaldehyde | chemicalbook.com |
| 5-Bromo-2-fluorobenzaldehyde | Oxygen, Cu(OAc)2·H2O, Co(OAc)2·4H2O, Lithium hydroxide (B78521) monohydrate, 70°C | 5-Bromo-2-fluorobenzoic acid | chemicalbook.com |
Nucleophilic Aromatic Substitution Strategies for Fluorine Incorporation
While less common for introducing fluorine onto an aromatic ring compared to electrophilic fluorination, nucleophilic aromatic substitution (SNAr) can be a viable strategy, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing the target molecule, an SNAr reaction is more likely to be employed to introduce the hydroxyl group. For instance, starting from a di-halogenated precursor like 3,5-dibromo-2-fluorobenzoic acid, a selective nucleophilic substitution of one bromine atom with a hydroxide or benzyloxide source could be explored, although achieving the desired regioselectivity would be challenging.
A documented example of a related transformation is the synthesis of 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid using a copper(II) bromide-catalyzed reaction with sodium carbonate in water. chemicalbook.com This suggests that a similar strategy could potentially be applied to a different isomer to generate the required 3-hydroxy intermediate.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-Bromo-2-fluorobenzoic acid | 1. Sodium carbonate, Water, Reflux; 2. (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, Copper(II) bromide, Reflux | 2-Fluoro-5-hydroxybenzoic acid | 87% | chemicalbook.com |
Carboxylation Reactions for Benzoic Acid Moiety Formation
An alternative retrosynthetic approach involves the formation of the benzoic acid moiety in the final step. This can be achieved through the carboxylation of an organometallic reagent. A plausible precursor for this route would be 1-(benzyloxy)-3-bromo-5-fluoro-2-halobenzene, where the second halogen (e.g., iodine or another bromine) can be selectively converted into an organolithium or Grignard reagent. Subsequent reaction with carbon dioxide would then yield the desired carboxylic acid.
For this strategy, the synthesis of the precursor 1-(benzyloxy)-3-bromo-5-fluorobenzaldehyde has been reported. aobchem.com This aldehyde could potentially be converted to the corresponding benzoic acid through oxidation.
| Precursor | Reagents and Conditions | Product | Reference |
| 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde | e.g., Potassium permanganate (B83412) or chromic acid | This compound | General oxidation methods |
The benzylation of the hydroxyl group is a standard transformation in organic synthesis and can be readily achieved using benzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like DMF or acetone. nih.gov
| Reactant | Reagents | Product | Reference |
| Phenol (B47542) (general example) | Benzyl bromide, Base (e.g., K2CO3, NaH) | Benzyl ether | nih.gov |
Bromination Methodologies for Aromatic Halogenation
The introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of this compound. The position of bromination is directed by the existing substituents on the ring. In a potential synthetic route starting from 3-(benzyloxy)-2-fluorobenzoic acid, the activating, ortho-para directing benzyloxy group and the deactivating, meta-directing carboxylic acid group would both direct the incoming electrophile. The fluorine atom also influences the regioselectivity.
Common brominating agents for such electrophilic aromatic substitution reactions include elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), or N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The choice of reagent and reaction conditions is crucial for achieving high regioselectivity and yield. For instance, a patented method for producing 5-bromo-2-chlorobenzoic acid utilizes an NBS/sulfuric acid system, where a catalyst is added to inhibit the formation of the undesired 4-bromo isomer. google.com A similar strategy could be adapted for the target molecule's precursors.
Alternative strategies might involve a different order of functionalization. For example, starting with fluorobenzene, a Friedel-Crafts acylation followed by bromination could be employed. google.com In sequential functionalization strategies, para-bromination of a triazene-substituted intermediate has also been demonstrated, showcasing a method for controlled, successive C-H functionalization. acs.org The conditions for these reactions must be carefully controlled to prevent side reactions and ensure the desired isomer is the major product.
Table 1: Comparison of Aromatic Bromination Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Br₂ / Lewis Acid (e.g., FeBr₃) | Inert solvent, room temp. or gentle heating | High reactivity, cost-effective | Generates HBr byproduct, can lack selectivity with multiple activating groups |
| N-Bromosuccinimide (NBS) / H₂SO₄ | Concentrated sulfuric acid, 10-50°C | Milder than Br₂, can offer higher selectivity, easier to handle | Requires strong acid, potential for side reactions |
| N-Bromosuccinimide (NBS) / Radical Initiator | Non-polar solvent, heat or UV light | Specific for benzylic bromination, not aromatic C-H | Not suitable for direct bromination of the aromatic ring |
Benzyloxy Group Introduction Methods: Alkylation and Etherification
The benzyloxy group is typically introduced via an etherification reaction, most commonly the Williamson ether synthesis. This method involves the deprotonation of a hydroxyl group on a precursor molecule (e.g., 5-bromo-2-fluoro-3-hydroxybenzoic acid) with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride. organic-chemistry.orgatlanchimpharma.com While effective, the requirement for strongly basic conditions can be incompatible with other sensitive functional groups in the molecule, such as esters or the carboxylic acid itself. atlanchimpharma.com
To circumvent the harsh conditions of the Williamson synthesis, milder, alternative methods have been developed.
Benzyl Trichloroacetimidate (BTCA): This reagent reacts with alcohols under acidic conditions, often promoted by a catalytic amount of triflic acid (TfOH), to form the benzyl ether. atlanchimpharma.com This method is advantageous for substrates that are sensitive to base but stable in acid.
2-Benzyloxy-1-methylpyridinium triflate (BnOPT): This stable, neutral salt can benzylate alcohols upon mild heating. organic-chemistry.orgorgsyn.org It offers a nearly neutral reaction condition, expanding its compatibility with various functional groups. The mechanism is thought to proceed via an Sₙ1-like pathway. orgsyn.org
Reductive Etherification: Carbonyl compounds can be converted to ethers in a one-pot reaction. For example, an aldehyde or ketone can be reacted with an alcohol in the presence of a reducing agent like triethylsilane and a Lewis acid catalyst. organic-chemistry.org
Zeolite Catalysis: Zeolites can be used as solid catalysts for the etherification of benzyl alcohols with other alcohols, offering potential advantages in catalyst recovery and continuous processing. google.com
Multi-Step Convergent and Linear Synthesis Paradigms
The synthesis of a complex molecule like this compound can be approached through different strategic paradigms, primarily linear and convergent synthesis.
A convergent synthesis , in contrast, involves the independent synthesis of two or more complex fragments of the target molecule, which are then combined ("converge") in one or more final steps. This approach is generally more efficient for complex molecules as it allows for the parallel construction of key building blocks, and a low-yielding step late in the synthesis does not compromise the entire reaction sequence. For the target compound, a convergent approach might involve synthesizing a 3-(benzyloxy)-2-fluorophenyl fragment and then introducing the bromo and carboxyl functionalities in the final steps.
Sequential Functionalization Strategies
Sequential functionalization is a key concept within linear synthesis that focuses on the controlled, stepwise introduction of functional groups by leveraging the directing effects of substituents and the inherent reactivity of specific C-H bonds. nih.gov The order of reactions is critical. youtube.com For instance, the synthesis of this compound requires careful planning of the sequence of bromination, etherification, and carboxylation (or starting with a carboxylated precursor).
Directing groups can be employed to achieve high regioselectivity in C-H functionalization reactions. nih.gov For example, a triazene (B1217601) directing group can facilitate ortho-C-H olefination and can be removed or transformed after guiding the reaction. acs.org While not directly applied to the target compound in the literature, these strategies showcase how chemists can selectively modify specific positions on an aromatic ring, which is essential for constructing highly substituted patterns. The synthesis of complex benzenes often relies on linking multiple distinct transformations in a selective and efficient manner. nih.gov
Green Chemistry Principles in this compound Synthesis Research
The synthesis of fine chemicals and pharmaceuticals is often associated with long reaction sequences and significant waste generation. researchgate.net Green chemistry offers a framework of twelve principles aimed at designing more sustainable and environmentally benign chemical processes. numberanalytics.comrsc.org Key principles relevant to the synthesis of this compound include maximizing atom economy, using catalysis, and designing for energy efficiency. numberanalytics.comnumberanalytics.com
The adoption of catalytic processes, including biocatalysis and heterogeneous catalysis, is a central theme in green chemistry. researchgate.netnumberanalytics.com Catalysts accelerate reactions, often allowing for milder conditions and reducing energy consumption, and can improve selectivity, thereby minimizing waste. numberanalytics.com For instance, using a recyclable solid zeolite catalyst for the etherification step would be a greener alternative to stoichiometric reagents. google.com
Atom Economy and Reaction Efficiency Studies
Atom economy is a concept developed by Barry Trost that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org It provides a more insightful metric of efficiency than reaction yield alone, as a high-yield reaction can still generate a large amount of waste. rsc.org
Percentage Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of All Reactants) x 100 primescholars.com
Let's consider a hypothetical final step in a linear synthesis: the bromination of 3-(benzyloxy)-2-fluorobenzoic acid using Br₂ and an FeBr₃ catalyst.
Hypothetical Reaction: C₁₄H₁₁FO₃ + Br₂ → C₁₄H₁₀BrFO₃ + HBr
Table 2: Hypothetical Atom Economy Calculation
| Reactants | Formula | Molecular Weight (g/mol) | Product | Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3-(Benzyloxy)-2-fluorobenzoic acid | C₁₄H₁₁FO₃ | 246.24 | Desired Product: | C₁₄H₁₀BrFO₃ | 325.13 |
| Bromine | Br₂ | 159.81 | Byproduct: | HBr | 80.91 |
| Total Reactant Mass: | 406.05 |
In this hypothetical substitution reaction, the atom economy would be: (325.13 / 406.05) * 100 = 80.1%
While an 80% atom economy is respectable for a substitution reaction, nearly 20% of the reactant mass is converted into the hydrogen bromide byproduct. In contrast, addition reactions are 100% atom-economical in theory, as all reactant atoms are incorporated into the final product. rsc.org Reaction efficiency is also influenced by factors like reaction yield, energy consumption, and the use of solvents and catalysts. The fine chemicals industry is under constant pressure to develop cleaner, more efficient routes to reduce waste and improve economic viability. researchgate.netqualitas1998.net
Solvent Selection and Alternative Reaction Media Investigations
The selection of a suitable solvent is paramount in the synthesis of this compound, primarily in the benzylation step of the 3-hydroxy precursor. The solvent's role is to dissolve the reactants, facilitate the interaction between the nucleophilic phenoxide and the electrophilic benzyl halide, and stabilize the transition state of the SN2 reaction.
Conventional Solvents:
Polar aprotic solvents are frequently the medium of choice for Williamson ether synthesis due to their ability to solvate the cation of the base used to deprotonate the phenol, while leaving the alkoxide nucleophile relatively free and highly reactive. wikipedia.org Commonly used solvents include:
N,N-Dimethylformamide (DMF): Often favored for its high boiling point and excellent solvating power for a wide range of organic and inorganic compounds.
Acetonitrile (ACN): Another effective polar aprotic solvent that can promote SN2 reactions. wikipedia.org
Acetone: Used in the presence of a base like potassium carbonate, particularly for the benzylation of flavonoids with similar hydroxyl functionalities. nih.gov
Tetrahydrofuran (THF): A common choice when strong bases like sodium hydride are used to form the alkoxide. masterorganicchemistry.com
The choice among these solvents can influence reaction times and yields, as summarized in the table below, based on typical Williamson ether synthesis outcomes.
Interactive Data Table: Conventional Solvents for Williamson Ether Synthesis
| Solvent | Typical Base | General Observations |
| N,N-Dimethylformamide (DMF) | K₂CO₃, Cs₂CO₃ | Excellent solubility for reactants, often leading to good yields but can be difficult to remove. |
| Acetonitrile (ACN) | K₂CO₃, Cs₂CO₃ | Good reaction rates, easier to remove than DMF. wikipedia.org |
| Acetone | K₂CO₃ | Milder conditions, commonly used for similar transformations. nih.gov |
| Tetrahydrofuran (THF) | NaH, KH | Effective, especially when using strong hydride bases. masterorganicchemistry.com |
Alternative and Sustainable Reaction Media:
Growing environmental concerns have spurred investigations into greener and more sustainable alternatives to conventional volatile organic solvents.
Solvent-Free Synthesis: The Williamson etherification has been successfully performed under solvent-free conditions, using a solid base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) and heating the neat reactants. This method is environmentally friendly, can proceed rapidly at low temperatures, and often results in high purity and excellent yields. researchgate.net This approach could be highly applicable to the benzylation of 3-hydroxy-5-bromo-2-fluorobenzoic acid.
Bio-Renewable Solvents: Dihydrolevoglucosenone (Cyrene™) is emerging as a viable, biodegradable alternative to reprotoxic solvents like DMF and N-Methyl-2-pyrrolidone (NMP). researchgate.netacs.org Synthesized from renewable cellulose (B213188) waste, Cyrene™ has similar physical properties to DMF and has been successfully used in various reactions, including the synthesis of amides and metal-organic frameworks. researchgate.net Its application in the benzylation of phenols presents a promising green alternative. Other bio-based solvents like γ-Valerolactone (GVL) and Dimethyl isosorbide (B1672297) (DMI) are also being explored as sustainable replacements for DMF. sigmaaldrich.com
Water: Performing organic reactions in water is highly attractive due to its non-toxicity, non-flammability, and abundance. Benzylation of phenols has been achieved in water at room temperature, sometimes mediated by a phase-transfer catalyst, offering a simple, safe, and environmentally friendly protocol. acs.org
Interactive Data Table: Alternative Reaction Media for Benzylation
| Media | Approach | Advantages |
| None (Solvent-Free) | Heating neat reactants with a solid base (e.g., K₂CO₃). researchgate.net | Environmentally friendly, high purity, excellent yields. researchgate.net |
| Cyrene™ | Replacement for polar aprotic solvents like DMF. researchgate.net | Bio-renewable, low toxicity, safer handling. |
| Water | Biphasic reaction, often with a phase-transfer catalyst. acs.org | Green, safe, low cost, simple work-up. acs.org |
Catalytic Approaches in Sustainable Synthesis of this compound
Catalysis offers a powerful tool to enhance the efficiency and sustainability of the synthesis of this compound. Catalysts can lower activation energies, increase reaction rates, and enable reactions under milder conditions, often with improved selectivity.
Phase-Transfer Catalysis (PTC):
The Williamson ether synthesis, when conducted in a biphasic system (e.g., an organic solvent and water), can be significantly accelerated by a phase-transfer catalyst. The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the benzyl halide. acs.org This method avoids the need for anhydrous conditions and strong, expensive bases.
Mechanism: The lipophilic cation of the PTC pairs with the phenoxide anion, and this ion pair has sufficient solubility in the organic phase to react with the benzylating agent.
Advantages: Mild reaction conditions (even room temperature), use of inexpensive bases and water, simplified work-up, and high yields. acs.org This approach is particularly suitable for industrial-scale synthesis.
Palladium-Catalyzed Benzylation:
A more recent and innovative approach involves the use of palladium catalysts to achieve benzylation under neutral conditions. This method avoids the need for a base altogether, which can be advantageous when dealing with base-sensitive functional groups.
Methodology: A palladium complex, generated in situ from a precursor like Pd(η³-C₃H₅)Cp and a phosphine (B1218219) ligand such as DPEphos, can catalyze the decarboxylative etherification of an aryl benzyl carbonate. organic-chemistry.orgacs.org The precursor for this reaction would be formed by reacting 3-hydroxy-5-bromo-2-fluorobenzoic acid with a benzyl chloroformate.
Alternative Palladium-Catalyzed Route: The same palladium catalyst can also directly mediate the reaction between a phenol and a benzyl carbonate (like benzyl methyl carbonate), yielding the aryl benzyl ether. organic-chemistry.orgacs.org This reaction proceeds efficiently at 60–80 °C and is highly selective for phenols. organic-chemistry.orgacs.org
Sustainability: These palladium-catalyzed methods are highly attractive from a green chemistry perspective as they operate under neutral conditions and can produce only volatile byproducts. acs.org
Acid Catalysis:
While less common for this specific transformation, acid catalysis is another approach for the benzylation of phenols using benzyl alcohol. Strong acids like sulfuric acid can be used to promote the reaction, leading to high yields of benzylphenol. researchgate.net However, this method may be less suitable for substrates containing acid-sensitive groups and can lead to side reactions like ortho- and para-benzylation on the aromatic ring. google.com
Interactive Data Table: Catalytic Approaches for Benzylation of Phenols
| Catalytic System | Method | Key Features |
| Phase-Transfer Catalysis (e.g., TBAB) | Biphasic (organic/aqueous) with a base (e.g., NaOH). acs.org | Mild conditions, use of water, high efficiency. acs.org |
| Palladium Catalysis (e.g., Pd(η³-C₃H₅)Cp/DPEphos) | Neutral conditions with aryl benzyl carbonates or benzyl methyl carbonate. organic-chemistry.orgacs.org | Avoids strong bases, high selectivity for phenols, neutral conditions. organic-chemistry.orgacs.org |
| Acid Catalysis (e.g., H₂SO₄) | Reaction of phenol with benzyl alcohol. researchgate.net | Can give high yields but may lack selectivity and require harsh conditions. researchgate.netgoogle.com |
Reactivity Profiles of the Bromo Substituent
The bromine atom at the C-5 position is a highly versatile synthetic handle. Its reactivity is dominated by transition metal-catalyzed cross-coupling reactions, which are workhorse methods for the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Heck) at the Bromine Center
The carbon-bromine (C-Br) bond in aryl bromides is readily activated by palladium(0) catalysts, initiating a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. This makes this compound an excellent substrate for a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. researchgate.net It is widely favored due to the stability and low toxicity of the boron reagents and generally mild reaction conditions. researchgate.net For a substrate like this compound, a Suzuki-Miyaura coupling would be expected to proceed efficiently to introduce new aryl or vinyl groups at the C-5 position. nih.govacs.orgnih.gov
Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, proving useful for synthesizing precursors to complex aliphatic chains. chem8.org The reaction is typically carried out in the presence of a palladium catalyst and a base.
Stille and Negishi Couplings: While also effective, these couplings use organotin (Stille) or organozinc (Negishi) reagents. Though powerful, the toxicity and air-sensitivity of these reagents sometimes make them less preferred than the Suzuki-Miyaura coupling.
The general conditions for these reactions are well-established, though optimization for a specific substrate is often necessary.
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides
| Reaction Type | Catalyst / Pre-catalyst | Ligand (if separate) | Base | Solvent(s) | Typical Temperature |
| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | (none) | Cs₂CO₃ | THF / H₂O | 70-100 °C |
| Heck | Pd(OAc)₂ | PPh₃ | TEA (Triethylamine) | DMF or Toluene | 80-120 °C |
| Stille | Pd(PPh₃)₄ | (none) | (none) | Toluene or THF | 80-110 °C |
| Negishi | Pd(dba)₂ | SPhos | (none) | THF or Dioxane | Room Temp - 80 °C |
This table presents generalized conditions based on common literature procedures for aryl bromides. researchgate.netchem8.orgnih.gov Specific conditions may vary.
Palladium-Catalyzed Amination and Arylation Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. mdpi.com This reaction has become a primary method for synthesizing arylamines from aryl halides. mdpi.comyork.ac.uk The C-Br bond of this compound is an ideal site for this transformation, allowing for the introduction of primary or secondary amines. nih.govbaranlab.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is critical and often depends on the steric and electronic properties of both the aryl bromide and the amine. mdpi.com
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Typical Temperature |
| Pd₂(dba)₃ | BINAP or XPhos | NaOtBu or LiHMDS | Toluene or Dioxane | 80-110 °C |
| RuPhos Precatalyst | (integral to precatalyst) | LiHMDS | THF | 65-80 °C |
This table presents generalized conditions based on common literature procedures. nih.govacs.org LiHMDS = Lithium bis(trimethylsilyl)amide, dba = dibenzylideneacetone.
Nucleophilic Displacement of Bromine
Direct nucleophilic aromatic substitution (SNAr) to displace the bromine atom is generally not a favored pathway for this compound. SNAr reactions require significant activation of the aromatic ring by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. researchgate.netresearchgate.net In this compound, the bromine atom is not sufficiently activated for direct displacement by common nucleophiles under standard SNAr conditions. The primary modes of reactivity at the bromine center remain palladium-catalyzed processes.
Reactivity of the Fluoro Substituent
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its functionalization a significant chemical challenge. nih.gov However, recent advances have provided pathways to activate these robust bonds, and the electronic environment of the target molecule offers potential for specific types of reactivity.
C-F Bond Activation and Functionalization Studies
The activation of aromatic C-F bonds is an area of intensive research. researchgate.netmdpi.com It typically requires transition-metal catalysis, often with nickel or palladium complexes, under specific conditions. mdpi.comnih.gov These reactions can proceed via several mechanisms, including oxidative addition to a low-valent metal center. The success of C-F activation is highly dependent on the electronic properties of the substrate. mdpi.com The presence of electron-withdrawing groups can facilitate the reaction. mdpi.com
For this compound, the fluorine is positioned ortho to an electron-withdrawing carboxylic acid group. This proximity could potentially enable C-F activation through a few routes:
Directed C-H Activation/C-F Functionalization: The carboxylic acid could act as a directing group, coordinating to a metal catalyst and facilitating activation at an adjacent site. Research has shown that C-H bonds ortho to fluorine substituents are reactive, and this can sometimes lead to subsequent C-F functionalization. acs.orgresearchgate.net
Lewis Acid-Mediated Activation: Strong Lewis acids can interact with the highly electronegative fluorine atom, weakening the C-F bond and making it more susceptible to cleavage or nucleophilic attack. nih.gov
While no specific studies on C-F bond activation of this compound have been reported, the general principles suggest that such transformations would require specialized catalytic systems and are likely to be less straightforward than reactions at the more labile C-Br bond. chem8.orgnih.gov
Potential for Nucleophilic Aromatic Substitution (SNAr) on Activated Rings
In contrast to the bromine at C-5, the fluorine at C-2 is a potential site for nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions when the ring is sufficiently activated. The key activating feature in this compound is the carboxylic acid group positioned ortho to the fluorine. researchgate.net This electron-withdrawing group can stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate—the key step in the SNAr mechanism. researchgate.netresearchgate.net
Studies on other 2-fluorobenzoic acids have demonstrated that the ortho-fluoro group can be displaced by strong nucleophiles, such as organolithium or Grignard reagents, in a process that is facilitated by pre-coordination of the reagent to the carboxylic acid. This type of reaction, sometimes termed SNArAB (Substitution, Nucleophilic, Aromatic, via organometallics on Benzoic acid derivatives), showcases the viability of functionalizing the C-F bond in this specific electronic environment.
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, reduction to an alcohol, and decarboxylation.
The carboxylic acid of this compound can be readily converted to its corresponding esters and amides through standard coupling procedures. These reactions typically involve the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.
Common activating agents for these transformations include thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) to facilitate the reaction and suppress side products. Amide formation is also efficiently achieved using modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
While specific examples for this compound are not extensively detailed in the public literature, the reactivity is analogous to similar substituted benzoic acids. For instance, copper-catalyzed amination reactions of bromobenzoic acids have been shown to proceed effectively, suggesting that the electronic nature of the substituents on this compound would be compatible with these standard transformations. nih.gov
Table 1: Representative Esterification and Amidation Conditions This table is illustrative, based on standard organic chemistry principles, as specific documented examples for this exact substrate are limited.
| Transformation | Reagents | Solvent | Product |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (cat.) | Methanol | Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate |
| Amidation | SOCl₂, then NH₃ | Dichloromethane (B109758) | 3-(Benzyloxy)-5-bromo-2-fluorobenzamide |
The carboxylic acid can be reduced to the corresponding primary alcohol, (3-(benzyloxy)-5-bromo-2-fluorophenyl)methanol. This transformation requires strong reducing agents, as milder reagents are generally ineffective for reducing carboxylic acids.
Typical reagents for this reduction include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule. Borane reagents are often preferred for their selectivity in reducing carboxylic acids in the presence of esters or other reducible functionalities.
Following reduction, the resulting benzyl alcohol provides a new site for further chemical modification. It can undergo oxidation back to the aldehyde or carboxylic acid, etherification, or conversion to a leaving group (e.g., a tosylate or halide) to enable subsequent nucleophilic substitution reactions.
Decarboxylation, the removal of the carboxylic acid group, is a potential transformation, though often requiring forcing conditions for aromatic carboxylic acids unless specific structural features are present to facilitate the reaction. For many benzoic acids, radical-mediated decarboxylation methods have been developed. rsc.org These methods can involve catalysts like silver salts in the presence of a strong oxidant such as potassium persulfate (K₂S₂O₈). rsc.org
The substitution pattern on the aromatic ring of this compound, with its electron-donating benzyloxy group and electron-withdrawing halogens, will influence the feasibility and conditions required for decarboxylation. The product of such a reaction would be 1-(benzyloxy)-3-bromo-2-fluorobenzene.
Stability and Transformations of the Benzyloxy Protecting Group
The benzyloxy group serves as a common protecting group for phenols due to its general stability under a wide range of reaction conditions. However, it can be selectively cleaved when desired, most commonly through catalytic hydrogenation or by using Lewis acids.
The most prevalent method for cleaving a benzyl ether is catalytic hydrogenation. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C).
The reaction proceeds via hydrogenolysis, where the C-O bond of the benzyl ether is cleaved, and the benzyl group is converted to toluene, liberating the free phenol, 5-bromo-2-fluoro-3-hydroxybenzoic acid. This method is highly efficient and clean, often proceeding under mild conditions of temperature and pressure.
A potential complication with substrates like this compound is the concurrent hydrogenolysis of the carbon-bromine bond (debromination). Careful selection of the catalyst, catalyst loading, solvent, and reaction conditions (e.g., pressure of H₂) can often minimize this undesired side reaction, allowing for selective debenzylation.
Table 2: Typical Deprotection Reactions This table is illustrative, based on standard organic chemistry principles, as specific documented examples for this exact substrate are limited.
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, 10% Pd/C | 5-Bromo-2-fluoro-3-hydroxybenzoic acid |
Alternatively, the benzyloxy group can be removed under non-reducing conditions using strong Lewis acids. Reagents such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) are highly effective for cleaving ethers.
The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide (bromide or chloride) on the benzylic carbon, leading to the formation of a benzyl halide and a borate (B1201080) ester intermediate. Subsequent workup with water hydrolyzes the borate ester to yield the desired phenol, 5-bromo-2-fluoro-3-hydroxybenzoic acid. These reactions are typically performed at low temperatures (e.g., -78 °C) in an inert solvent like dichloromethane to control their high reactivity. This method is particularly useful when hydrogenation-sensitive functional groups, such as alkenes or alkynes, are present elsewhere in the molecule.
Oxidative Cleavage Methods
The benzyloxy group in this compound is a benzyl ether, which can be cleaved under oxidative conditions to yield the corresponding phenol, 3-hydroxy-5-bromo-2-fluorobenzoic acid, and benzaldehyde. This transformation is a key deprotection strategy in organic synthesis. One effective method involves the use of oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which can selectively cleave benzylic ethers. nih.govorganic-chemistry.org
The reaction mechanism is believed to proceed via a formal hydride abstraction from the benzylic carbon by the oxoammonium cation. nih.govorganic-chemistry.org This generates a resonance-stabilized benzylic cation. Subsequent reaction with water, which is typically present in the reaction medium, leads to the formation of a hemiacetal that then decomposes to the phenolic product and benzaldehyde. organic-chemistry.org
A critical factor influencing the rate of this cleavage is the electronic nature of the aromatic ring to which the benzyloxy group is attached. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic substrate has been shown to slow down the reaction. nih.govorganic-chemistry.orgresearchgate.net In the case of this compound, the aromatic ring is substituted with three electron-withdrawing groups: a fluoro group, a bromo group, and a carboxylic acid group. These groups decrease the electron density of the ring through their inductive effects, which in turn destabilizes the positive charge development on the benzylic carbon during the hydride abstraction step. Consequently, the oxidative cleavage of the benzyloxy group in this specific molecule is expected to be slower compared to that of unsubstituted or electron-rich benzyl ethers.
The table below summarizes potential reagents for the oxidative cleavage of the benzyloxy group.
| Reagent | Conditions | Expected Outcome |
| 4-acetamido-TEMPO tetrafluoroborate | Wet Acetonitrile, Room Temperature | Cleavage of the benzyloxy group to yield 3-hydroxy-5-bromo-2-fluorobenzoic acid and benzaldehyde. Reaction may be slow due to electron-withdrawing substituents. nih.govorganic-chemistry.org |
| Other Oxidants (e.g., DDQ, CAN) | Various Solvents | Potential for cleavage, but may require harsher conditions and could lead to side reactions on the electron-deficient aromatic ring. |
Regioselectivity and Stereochemical Considerations in this compound Transformations
The regioselectivity of reactions involving the aromatic ring of this compound, particularly in electrophilic aromatic substitution (EAS), is governed by the complex interplay of the directing effects of the four substituents. orgosolver.comfiveable.me Understanding these effects is crucial for predicting the position of an incoming chemical group. Stereochemical considerations are primarily relevant when reactions create new chiral centers, which is less common in direct aromatic substitutions but can be a factor in subsequent modifications of the substituents.
Directing Group Effects on Aromatic Reactivity
The outcome of electrophilic aromatic substitution on the this compound ring is determined by the cumulative influence of the four distinct substituents. Each group directs incoming electrophiles to specific positions and either activates or deactivates the ring towards substitution. fiveable.melumenlearning.comlibretexts.org
-COOH (Carboxylic Acid): This is a meta-directing and strongly deactivating group. orgosolver.comorganicchemistrytutor.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M), making the ring significantly less nucleophilic.
-F (Fluoro) and -Br (Bromo): Halogens are deactivating yet ortho-, para-directing. ulethbridge.cawikipedia.org Their high electronegativity withdraws electron density via the inductive effect (-I), deactivating the ring. However, they possess lone pairs of electrons that can be donated to the ring through the resonance effect (+M), which directs incoming electrophiles to the ortho and para positions relative to themselves. ulethbridge.cacsbsju.edu Between the two, fluorine's resonance effect is somewhat more significant due to better orbital overlap, but its inductive effect is also stronger. wikipedia.org
-OCH₂Ph (Benzyloxy): This group is ortho-, para-directing and activating. organicchemistrytutor.com The oxygen atom's lone pairs strongly donate electron density to the ring via the resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). This makes the positions ortho and para to the benzyloxy group more electron-rich and thus more susceptible to electrophilic attack.
Considering these effects in concert:
Position C4: Activated by the para-directing benzyloxy group and the ortho-directing bromo group.
Position C6: Activated by the para-directing fluoro group and the ortho-directing bromo group.
The powerful activating, ortho,para-directing nature of the benzyloxy group likely makes C4 the most probable site for electrophilic attack, despite the deactivating influences on the ring.
The table below summarizes the electronic effects of the substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| -COOH | -I (withdrawing) | -M (withdrawing) | Strongly Deactivating | Meta orgosolver.comorganicchemistrytutor.com |
| -F | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para ulethbridge.cawikipedia.org |
| -Br | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para ulethbridge.ca |
| -OCH₂Ph | -I (withdrawing) | +M (donating) | Activating | Ortho, Para organicchemistrytutor.com |
Steric and Electronic Influences on Reaction Outcomes
Beyond the electronic directing effects, steric hindrance plays a pivotal role in determining the final outcome of transformations on this compound. wikipedia.org The spatial arrangement and size of the substituents can prevent or hinder reactions at certain positions.
The carboxyl group (-COOH) at C1 and the fluoro group at C2 are in an ortho relationship. Due to the presence of the ortho fluoro substituent, the carboxyl group may be twisted out of the plane of the benzene ring. wikipedia.orgstackexchange.com This "ortho effect" can inhibit resonance between the carboxyl group and the ring, potentially altering its electronic influence and acidity. wikipedia.orgstackexchange.com
The two available positions for substitution are C4 and C6.
Attack at C4: This position is flanked by the bromo group at C5 and the benzyloxy group at C3. Both of these are relatively bulky groups, which could present significant steric hindrance to an incoming electrophile.
Attack at C6: This position is adjacent to the carboxyl group at C1 and the bromo group at C5. The steric hindrance from the adjacent carboxyl group is significant. nih.gov
The electronic influences generally favor substitution at C4, as it benefits from the activating resonance effect of the adjacent benzyloxy group. However, the steric bulk of the benzyloxy and bromo groups could counteract this electronic preference. The precise outcome would likely depend on the size of the incoming electrophile; smaller electrophiles might favor the electronically activated C4 position, while very large electrophiles might be forced to the less electronically favored but potentially more accessible C6 position, or the reaction might not proceed at all. The interplay between activating electronics and steric hindrance is a classic challenge in the synthesis of polysubstituted benzenes. fiveable.mersc.org
Application in the Synthesis of Heterocyclic Scaffolds
The development of novel and efficient routes to heterocyclic compounds is a perpetual goal in organic synthesis, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and functional materials. While direct applications of This compound in the synthesis of all major classes of heterocycles are not extensively documented, its structural features suggest its potential as a precursor for various heterocyclic systems.
Pyridine (B92270) and Quinoline (B57606) Derivatives
The synthesis of pyridine and quinoline derivatives often involves the condensation of 1,3- and 1,5-dicarbonyl compounds or their equivalents with an amine source. While no specific examples detailing the direct conversion of This compound into pyridine or quinoline rings were found in the reviewed literature, its carboxylic acid functionality could, in principle, be transformed into a key intermediate for such cyclizations. For instance, conversion of the carboxylic acid to an α,β-unsaturated ketone, followed by reaction with an enamine or a similar nitrogen-containing species, could provide a pathway to substituted pyridines.
Indole (B1671886) and Benzofuran (B130515) Ring Systems
The construction of indole and benzofuran rings often relies on strategies such as the Fischer, Bischler-Möhlau, or various transition-metal-catalyzed cyclizations. The inherent functionalities of This compound offer several hypothetical routes to these important heterocycles. For example, a Sonogashira coupling at the bromine position with a terminal alkyne bearing a protected amine could be envisaged as a key step in an indole synthesis. Subsequent deprotection and cyclization would lead to the desired indole core. Similarly, for benzofuran synthesis, a palladium-catalyzed intramolecular O-arylation could be a plausible strategy, where the benzyloxy group is first deprotected to reveal the phenol, which then undergoes cyclization onto an appropriately functionalized side chain introduced at the bromine position.
Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles
The versatility of This compound extends to the potential synthesis of a variety of other heterocycles. For instance, the carboxylic acid can be readily converted into an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles like quinazolinones or benzodiazepines, depending on the reaction partners. The presence of the fluorine atom ortho to the carboxylic acid can influence the reactivity and regioselectivity of these cyclizations.
For oxygen-containing heterocycles, beyond benzofurans, the phenolic precursor (after debenzylation) could be utilized in Williamson ether synthesis-type cyclizations to form various ring sizes. For sulfur-containing heterocycles, the bromo- and fluoro-substituted aromatic ring provides a template for the construction of benzothiazoles or other related structures, typically through multi-step sequences involving the introduction of sulfur-containing functionalities.
Utilization in the Preparation of Substituted Biaryls and Polyaromatic Systems
A significant application of aryl halides in organic synthesis is their use in transition-metal-catalyzed cross-coupling reactions to form C-C bonds. The bromine atom in This compound makes it an ideal substrate for such transformations, enabling the synthesis of a wide array of substituted biaryl and polyaromatic systems.
Suzuki-Miyaura, Stille, and Negishi couplings are powerful methods for the formation of biaryl linkages. This compound can be coupled with a variety of organoboron, organotin, or organozinc reagents, respectively, to introduce a new aryl or heteroaryl group at the 5-position. The reaction conditions for these couplings are generally mild and tolerant of the other functional groups present in the molecule, namely the carboxylic acid, fluoro, and benzyloxy groups.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Conditions | Potential Product Type |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, base | Substituted biaryl carboxylic acid |
| Stille | Organostannane | Pd catalyst | Substituted biaryl carboxylic acid |
| Negishi | Organozinc reagent | Pd or Ni catalyst | Substituted biaryl carboxylic acid |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Arylalkynyl benzoic acid |
| Buchwald-Hartwig | Amine/Amide | Pd catalyst, base | N-Aryl benzoic acid |
The resulting biaryl compounds, still retaining the carboxylic acid and other functionalities, are valuable intermediates for further elaboration into more complex molecules, including ligands for catalysis, organic electronic materials, and biologically active compounds.
Role in the Synthesis of Functionalized Organic Building Blocks
Beyond its direct use in the synthesis of complex final targets, This compound serves as a precursor to a variety of other functionalized organic building blocks. The differential reactivity of its functional groups allows for selective transformations, leading to a diverse array of intermediates.
For example, the carboxylic acid can be reduced to a benzyl alcohol, converted to an aldehyde, or transformed into various amide or ester derivatives. The bromine atom can be replaced with a wide range of other functional groups through nucleophilic aromatic substitution (if activated) or, more commonly, through transition-metal-catalyzed processes. This allows for the introduction of cyano, nitro, amino, and other groups.
Debenzylation of the benzyloxy group unmasks a phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. The strategic timing of this deprotection step is crucial in a multi-step synthesis.
Scaffold Diversification Strategies Originating from this compound
The true synthetic power of This compound lies in the ability to combine various transformations in a controlled manner to achieve scaffold diversification. Starting from this single precursor, a multitude of structurally diverse molecules can be accessed.
A typical diversification strategy might involve an initial cross-coupling reaction at the bromine position to install a new molecular fragment. The resulting biaryl or substituted aromatic compound can then undergo further transformations at the carboxylic acid and/or the benzyloxy group. For instance, amide coupling of the carboxylic acid with a library of amines, followed by debenzylation and subsequent etherification of the resulting phenol with a range of alkyl halides, would rapidly generate a large library of diverse compounds.
The fluorine atom, while often considered a spectator group in many transformations, plays a crucial role in modulating the physicochemical properties of the final molecules, such as their lipophilicity, metabolic stability, and binding affinity to biological targets. Its presence can also influence the regioselectivity of certain reactions on the aromatic ring.
Insufficient Information Found to Generate the Requested Article
Following a comprehensive search for scholarly articles, patents, and chemical databases, there is insufficient specific information available to generate a detailed and scientifically accurate article on the derivatization and structural modification strategies of this compound as per the provided outline.
Modification of the Benzoic Acid Functionality: No specific protocols for the preparation of esters, amides, or the acid chloride of this compound were found. Similarly, information regarding its direct use in acyl transfer reactions to synthesize ketones and aldehydes is absent from the available literature.
Transformations of the Aromatic Halogens: There is a lack of documented examples for the sequential or orthogonal functionalization of the bromine and fluorine atoms on the aromatic ring of this specific compound. Furthermore, no instances of halogen-dance reactions involving this compound have been reported.
Alterations to the Benzyloxy Side Chain: Specific methods for the modification or cleavage of the benzyloxy group in the context of this molecule could not be located.
General information on related compounds, such as other substituted benzoic acids, exists. For instance, methods for the deprotection of benzyl ethers and cross-coupling reactions of aryl halides are common in organic synthesis. mdma.chacs.orgorganic-chemistry.orgnih.govmdpi.comnih.govresearchgate.netnih.gov Patents often describe the synthesis of related structures like 5-bromo-2-chlorobenzoic acid and its derivatives. google.compatsnap.comgoogle.comgoogle.com However, applying this general knowledge to the specific target compound without direct experimental evidence would be speculative and would not meet the requirements for a scientifically rigorous and detailed article as requested.
Given the constraints to strictly adhere to the provided outline and to base the content on detailed research findings, the lack of specific data for this compound prevents the creation of the requested article.
Derivatization and Structural Modification Strategies of 3 Benzyloxy 5 Bromo 2 Fluorobenzoic Acid
Alterations to the Benzyloxy Side Chain
Deprotection and Subsequent Functionalization of the Hydroxyl Group
The benzyloxy group on the C3 position of the phenyl ring serves as a protective shield for the reactive hydroxyl group. Its selective removal is a critical first step to enable further diversification at this site, leading to the formation of novel ethers and esters.
Deprotection of the Benzyl (B1604629) Ether
The cleavage of the benzyl ether to unveil the free hydroxyl group is most commonly and efficiently achieved through catalytic hydrogenation. This well-established method typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction proceeds under mild conditions and generally provides high yields of the deprotected product, 3-hydroxy-5-bromo-2-fluorobenzoic acid , with toluene (B28343) as a benign byproduct. While alternative deprotection methods exist, such as using strong acids or oxidative reagents, catalytic hydrogenation is often preferred due to its compatibility with the other potentially sensitive functional groups on the aromatic ring, namely the bromo and fluoro substituents.
Functionalization via O-Alkylation and O-Etherification
Following deprotection, the newly exposed phenolic hydroxyl group becomes a prime target for introducing a variety of substituents through O-alkylation or O-etherification. This process typically involves deprotonating the phenol (B47542) with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate can then be reacted with a range of electrophilic reagents, such as alkyl halides or tosylates, to form new ether linkages. This strategy facilitates the introduction of diverse functionalities, including simple alkyl chains, unsaturated moieties like allyl or propargyl groups, and larger aromatic systems. These modifications can significantly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity.
| Reactant | Reagents | Product | Transformation |
|---|---|---|---|
| 3-hydroxy-5-bromo-2-fluorobenzoic acid | H₂, Pd/C, MeOH | 3-hydroxy-5-bromo-2-fluorobenzoic acid | Deprotection |
| 3-hydroxy-5-bromo-2-fluorobenzoic acid | 1. K₂CO₃, DMF 2. CH₃I | 3-methoxy-5-bromo-2-fluorobenzoic acid | O-Methylation |
| 3-hydroxy-5-bromo-2-fluorobenzoic acid | 1. NaH, THF 2. Propargyl bromide | 3-(Prop-2-yn-1-yloxy)-5-bromo-2-fluorobenzoic acid | O-Propargylation |
| 3-hydroxy-5-bromo-2-fluorobenzoic acid | 1. K₂CO₃, Acetone 2. Ethyl bromoacetate | 3-(2-Ethoxy-2-oxoethoxy)-5-bromo-2-fluorobenzoic acid | O-Alkylation |
Side-Chain Elongation and Diversification
The carboxylic acid functional group is another key handle for structural modification, providing a direct route for side-chain elongation and the introduction of diverse chemical groups through reactions such as amide bond formation and reduction.
Amide Bond Formation
The conversion of the carboxylic acid to an amide is a fundamental and highly utilized transformation in pharmaceutical synthesis. This reaction allows for the exploration of a vast chemical space by coupling the core acid structure with a wide array of primary and secondary amines. The process requires the activation of the carboxylic acid, which is typically achieved using a variety of coupling reagents. Common examples include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or more modern uronium and phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These methods are generally high-yielding and tolerant of many other functional groups, making them ideal for the late-stage diversification of complex molecules.
Reduction of the Carboxylic Acid
An alternative strategy for modifying the side chain involves the reduction of the carboxylic acid to a primary alcohol, yielding (3-(benzyloxy)-5-bromo-2-fluorophenyl)methanol. This transformation changes the electronic and steric properties of the side chain and provides a new synthetic intermediate for further reactions. Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) are effective for this reduction while being chemoselective, typically not affecting the aromatic halides. The resulting alcohol can be used in subsequent reactions, such as oxidation to an aldehyde or conversion to an ether or ester.
Carbon-Carbon Bond Formation via Cross-Coupling
The bromine atom at the C5 position is a valuable site for introducing significant structural changes through palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. A study on the closely related methyl 2-(benzyloxy)-5-bromo-3-nitrobenzoate demonstrated a successful Suzuki coupling with cyclopropylboronic acid, which installed a cyclopropyl (B3062369) moiety at the C5 position. This highlights the potential for using the bromo substituent on the 3-(benzyloxy)-5-bromo-2-fluorobenzoic acid scaffold to introduce various aryl, heteroaryl, or alkyl groups, thereby dramatically altering the core structure.
| Starting Material | Reagents | Product Class | Transformation |
|---|---|---|---|
| This compound | R¹R²NH, HATU, DIPEA, DMF | Amides | Amide Coupling |
| This compound | BH₃·THF | Primary Alcohols | Carboxylic Acid Reduction |
| This compound | R-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryls/Alkylated Arenes | Suzuki Cross-Coupling |
| (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol | Dess-Martin Periodinane (DMP) | Aldehydes | Oxidation of Alcohol |
Advanced Synthetic Strategies and Methodological Innovations Utilizing 3 Benzyloxy 5 Bromo 2 Fluorobenzoic Acid
Flow Chemistry and Continuous Processing for Synthesis and Derivatization
There are currently no specific studies available that describe the synthesis or subsequent derivatization of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid using flow chemistry or continuous processing techniques. Although flow chemistry is widely applied for the synthesis of various organic compounds, including other benzoic acid derivatives, to enhance safety, efficiency, and scalability, its application to this particular molecule has not been reported.
Electrochemistry in Organic Synthesis Applied to this compound
The application of electrochemical methods to the synthesis or modification of this compound has not been documented. Organic electrochemistry offers unique pathways for redox reactions, but its potential for mediating reactions at the functional groups of this compound has not been explored in published research.
Solid-Phase Organic Synthesis (SPOS) Applications
There is no available literature describing the use of this compound in solid-phase organic synthesis (SPOS). While the carboxylic acid moiety suggests it could be anchored to a solid support for use in combinatorial chemistry or the synthesis of peptide or small molecule libraries, no such applications have been reported.
Computational and Theoretical Studies of 3 Benzyloxy 5 Bromo 2 Fluorobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules like 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid. These studies would typically yield valuable data on the molecule's electronic structure, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Furthermore, these calculations would provide insights into reactivity descriptors. These descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity index, are instrumental in predicting how the molecule will interact with other chemical species. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
However, no published studies were found that report these specific quantum chemical calculations or reactivity descriptors for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility of this compound, particularly around the benzyloxy group and the carboxylic acid moiety, makes conformational analysis a crucial aspect of its theoretical study. Such an analysis would identify the most stable conformations (lowest energy states) of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
Molecular dynamics (MD) simulations would complement this by providing a dynamic picture of the molecule's behavior over time in different environments, such as in a solvent. MD simulations can reveal the accessible conformations and the transitions between them, offering a more realistic understanding of the molecule's structural properties than static calculations alone.
Currently, there are no available conformational analyses or molecular dynamics simulation results specifically for this compound in the public domain.
Prediction of Reaction Pathways and Transition States
Theoretical chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products. A key part of this process is locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of this transition state is used to determine the activation energy, which is a primary factor governing the reaction rate.
For a molecule with multiple functional groups like this one, such studies could explore various potential reactions, including nucleophilic substitution at the bromine- or fluorine-substituted positions or reactions involving the carboxylic acid group.
No research detailing the theoretical prediction of reaction pathways or the calculation of transition states for reactions involving this compound has been found.
Structure-Reactivity Relationship (SAR) Investigations based on Electronic Parameters
Structure-Activity Relationship (SAR) studies are fundamental in fields like medicinal chemistry and materials science for designing new molecules with desired properties. In the context of computational chemistry, SAR investigations for this compound would involve correlating its calculated electronic parameters (such as atomic charges, orbital energies, and dipole moments) with its potential reactivity or biological activity.
By systematically modifying the structure (e.g., changing the substituents) and calculating the resulting electronic parameters, a quantitative structure-activity relationship (QSAR) model could be developed. This model would be invaluable for predicting the properties of related, yet-to-be-synthesized compounds.
There are no published SAR or QSAR studies that use calculated electronic parameters for this compound.
Analytical Methodologies in the Research of 3 Benzyloxy 5 Bromo 2 Fluorobenzoic Acid Transformations
Spectroscopic Characterization Techniques for Reaction Monitoring and Product Confirmation
Spectroscopic methods are indispensable in the synthetic research of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid and its derivatives. They provide detailed information about molecular structure and functional groups, which is essential for confirming the successful transformation of the starting material into the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic compounds. In the context of transformations of this compound, ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide a wealth of information about the electronic environment and connectivity of protons. For instance, the benzylic protons of the benzyloxy group typically appear as a characteristic singlet, while the aromatic protons exhibit complex splitting patterns that can be used to confirm substitution patterns on the phenyl ring.
Furthermore, given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable technique. It offers a direct way to monitor reactions at the fluorine-substituted position and can provide insights into the electronic changes occurring around the fluorine nucleus during a transformation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals, especially in complex derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. In the study of this compound transformations, IR spectroscopy is particularly useful for monitoring the conversion of the carboxylic acid group. The characteristic broad O-H stretch of the carboxylic acid and the sharp C=O stretch are key diagnostic peaks. The disappearance or shift of these peaks can indicate that the carboxylic acid has been converted to an ester, amide, or other derivative. For example, in the synthesis of a methyl ester derivative, the broad O-H stretch would disappear, and the C=O stretching frequency would likely shift to a higher wavenumber. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial in synthetic research as it can determine the molecular formula of a product with high accuracy, thus confirming its identity. mdpi.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the molecules before they are detected. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. In the context of transformations of this compound, mass spectrometry is essential for confirming the incorporation of new substituents or the modification of existing functional groups.
Table 1: Spectroscopic Data for a Representative Transformation Product This table is a representative example based on typical spectroscopic values for similar compounds and is for illustrative purposes.
| Analytical Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.45 (m, 5H), 7.15 (d, J=2.5 Hz, 1H), 6.95 (d, J=2.5 Hz, 1H), 5.10 (s, 2H), 3.90 (s, 3H) | Signals corresponding to the benzylic and aromatic protons of the benzyloxy group and the substituted benzoic acid backbone. The singlet at 3.90 ppm suggests the formation of a methyl ester. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.2, 158.1, 136.5, 130.2, 128.6, 128.2, 127.5, 125.4, 118.9, 115.3, 71.5, 52.4 | Carbon signals consistent with a benzyloxy-substituted bromo-fluorobenzoate structure. The signal at 165.2 ppm is characteristic of an ester carbonyl carbon, and the signal at 52.4 ppm corresponds to the methoxy (B1213986) carbon. |
| IR (KBr, cm⁻¹) | 3035, 2950, 1725, 1590, 1480, 1250, 1100, 750, 690 | The strong absorption at 1725 cm⁻¹ is indicative of a C=O stretch of an ester. The absence of a broad O-H stretch confirms the conversion of the carboxylic acid. |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₅H₁₂BrFO₃: 339.0030; found: 339.0035 | The measured mass is in close agreement with the calculated mass for the protonated methyl ester of this compound, confirming its elemental composition. |
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic techniques are fundamental for separating mixtures of compounds, which is essential for both assessing the purity of reaction products and for isolating the desired compound from unreacted starting materials, byproducts, and catalysts.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. In the context of this compound research, reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity assessment. ekb.eg A nonpolar stationary phase is used with a polar mobile phase, and the components of the mixture are separated based on their hydrophobicity. By developing a suitable gradient elution method, it is possible to separate the starting material, the desired product, and any impurities, allowing for the accurate determination of the product's purity. ekb.eg The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound.
Gas Chromatography (GC): GC is another powerful separation technique, but it is limited to compounds that are volatile and thermally stable. While this compound itself is not sufficiently volatile for GC analysis without derivatization, its more volatile derivatives, such as methyl esters, can be analyzed by this method. researchgate.net In some cases, GC coupled with mass spectrometry (GC-MS) can be used to identify and quantify volatile byproducts or impurities in a reaction mixture. researchgate.net The choice between HPLC and GC depends on the volatility and thermal stability of the compounds being analyzed.
Table 2: Comparison of Chromatographic Techniques in the Analysis of Benzoic Acid Derivatives
| Technique | Principle | Application in Context | Advantages | Limitations |
|---|---|---|---|---|
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment of reaction products, separation of isomers and impurities. ekb.eg | High resolution, applicable to a wide range of compounds, non-destructive. | Can be time-consuming, requires specialized equipment. |
| GC | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile derivatives (e.g., esters) and byproducts. researchgate.net | High efficiency, fast analysis times, sensitive detectors (e.g., FID, MS). | Limited to volatile and thermally stable compounds, derivatization may be required. |
X-ray Crystallography for Solid-State Structure Elucidation in Synthetic Studies
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure and stereochemistry. In the context of synthetic studies involving this compound, obtaining a single crystal of a new derivative suitable for X-ray diffraction analysis can provide invaluable information.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting molecular structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. For example, in a related compound, [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid, X-ray crystallography revealed the planarity of the dioxyboron fragment with the phenyl ring and the presence of both intramolecular and intermolecular hydrogen bonding. rsc.org This level of detail is unattainable by other analytical techniques and is considered the gold standard for structural proof.
Table 3: Key Information Obtained from X-ray Crystallography of a Representative Derivative This table is a representative example based on typical data for similar compounds and is for illustrative purposes.
| Parameter | Information Provided | Significance in Synthetic Studies |
|---|---|---|
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. | Provides fundamental information about the crystal packing. |
| Space Group | The symmetry elements present in the crystal. | Helps in understanding the packing arrangement and chirality of the molecule. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. | Allows for the complete determination of the molecular structure. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the expected connectivity and can reveal any unusual bond strain or electronic effects. |
| Torsional Angles | The dihedral angles between four consecutively bonded atoms. | Defines the conformation of the molecule in the solid state. |
| Intermolecular Interactions | Hydrogen bonds, halogen bonds, and van der Waals interactions between molecules. | Explains the packing of molecules in the crystal and can influence physical properties like melting point and solubility. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid Functionalization
The bromine atom on the scaffold is a prime site for functionalization via cross-coupling reactions. While traditional palladium-catalyzed methods are well-established, future research should focus on novel catalytic systems that offer improved efficiency, broader substrate scope, and milder reaction conditions.
Recent advancements in catalysis offer promising avenues. For instance, dual photoredox and copper catalysis has emerged as a powerful tool for various chemical transformations. acs.org Systems employing an iridium-based photocatalyst in conjunction with a copper(II) salt like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) have shown remarkable efficiency in reactions involving aryl halides. acs.org Applying such systems to this compound could enable novel C-C, C-N, and C-S bond formations under visible light irradiation, a significant step towards more energy-efficient synthesis.
Furthermore, exploring nickel-based catalytic systems could provide complementary reactivity to palladium, particularly for challenging cross-coupling reactions or for transformations involving different functional groups. The development of catalysts that can selectively activate the C-Br bond in the presence of the other functionalities of the molecule without requiring protection of the carboxylic acid would be a significant advance.
Table 1: Potential Novel Catalytic Systems for Functionalization
| Catalytic System | Transformation Type | Potential Advantages |
| Ir(photocatalyst)/Cu(catalyst) | Photo-induced cross-coupling | Mild conditions, high functional group tolerance, access to unique reaction pathways. acs.org |
| Nickel(0)/Ligand | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Lower cost than palladium, unique reactivity profiles, effective for unactivated substrates. |
| Palladium/Carbene Ligands | C-H Activation/Functionalization | Direct functionalization of other positions on the ring, increasing molecular complexity efficiently. |
| Gold Catalysis | Hydroarylation/Cyclization | Potential for intramolecular reactions to form novel heterocyclic systems. |
Integration into Automated Synthesis Platforms
The modular nature of derivatives synthesized from this compound makes it an ideal candidate for integration into automated synthesis platforms. These platforms, which include flow chemistry reactors and robotic liquid handlers, enable rapid optimization of reaction conditions and the synthesis of large numbers of analogues with high purity and reproducibility. beilstein-journals.org
A key application would be in automated amide bond formation. The carboxylic acid moiety can be coupled with a diverse range of amines using robotic systems that dispense reagents, monitor reaction completion, and perform automated purification. Similarly, flow chemistry can be employed for reactions that require precise control over temperature, pressure, and reaction time, such as certain cross-coupling or hazardous reactions. beilstein-journals.org For example, a packed-bed reactor containing a solid-supported palladium catalyst could be used for continuous-flow Suzuki coupling at the bromo position.
Table 2: Amenability of Synthetic Steps to Automation
| Synthetic Step | Automation Platform | Key Benefits |
| Amide/Ester Formation | Robotic Liquid Handler | High-throughput synthesis of libraries, rapid analogue generation, minimal manual intervention. |
| Suzuki/Sonogashira Coupling | Flow Chemistry Reactor | Enhanced safety, precise control of parameters, improved scalability, and potential for catalyst recycling. beilstein-journals.org |
| Deprotection (e.g., Debenzylation) | Flow Reactor with H-Cube® | Safe handling of hydrogen gas, efficient reduction, continuous production. |
| Multi-step Synthesis | Integrated Flow & Robotic Systems | Seamless execution of entire reaction sequences from starting material to final product without isolation of intermediates. |
Development of Sustainable and Scalable Synthetic Routes
Industrial-scale production of fine chemicals necessitates synthetic routes that are not only high-yielding but also environmentally sustainable and economically viable. Future research should focus on developing "green" synthetic pathways to this compound and its precursors. Current synthetic methods for related halogenated benzoic acids can involve harsh reagents and generate significant waste. google.com
A sustainable approach might start from a readily available, fluorinated precursor, minimizing the number of synthetic steps. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), in place of traditional polar aprotic solvents like DMF, would significantly reduce the environmental impact. unimi.it
Catalytic methods should be favored over stoichiometric reagents wherever possible. For instance, catalytic bromination using a bromide source and a mild oxidant would be preferable to using elemental bromine. Similarly, investigating enzymatic or biocatalytic approaches for steps like ester hydrolysis could offer high selectivity under mild, aqueous conditions. google.com
Table 3: Comparison of Synthetic Route Strategies
| Feature | Traditional Route | Potential Sustainable Route |
| Starting Material | Multi-step synthesis from simple aromatics | Readily available fluorinated precursors (e.g., 2-fluoro-3-hydroxybenzoic acid) |
| Solvents | DMF, Dioxane, Chlorinated Solvents google.comunimi.it | Bio-based solvents (2-MeTHF), water, supercritical CO₂ |
| Reagents | Stoichiometric strong bases (e.g., NaH), hazardous reagents | Catalytic amounts of reagents, milder bases (e.g., K₂CO₃), enzymatic catalysis unimi.it |
| Energy | High-temperature reflux conditions unimi.it | Lower energy inputs via catalysis, microwave-assisted synthesis, or flow processing |
| Waste | Significant solvent and reagent waste | Reduced waste streams, potential for solvent and catalyst recycling |
Design of Libraries Based on this compound Scaffolds for Academic Screening
The structural features of this compound make it an excellent scaffold for the construction of diverse small-molecule libraries for academic screening. nih.gov The goal of such libraries is to explore a wide range of chemical space to identify compounds with interesting physical, chemical, or material properties. nih.gov The presence of orthogonal reactive sites (carboxylic acid and bromo group) allows for systematic structural diversification.
The carboxylic acid can be converted into a vast array of amides, esters, and ketones. The bromo group serves as a versatile handle for introducing a second vector of diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki (introducing aryl or heteroaryl groups), Sonogashira (alkynes), Buchwald-Hartwig (amines), and cyanation reactions.
The design of these libraries should focus on maximizing structural and physicochemical diversity while maintaining favorable properties. nih.gov By carefully selecting the building blocks for derivatization at both the carboxylic acid and bromo positions, a library can be created that systematically explores variations in size, shape, polarity, and hydrogen bonding capacity. Such a library, devoid of known problematic chemical features, would be a valuable resource for screening in a wide range of academic research settings. acs.org
Table 4: Library Generation from the this compound Scaffold
| Reactive Site | Reaction Type | Diversity Introduced |
| Carboxylic Acid | Amide Coupling | Varied R-groups from a diverse amine collection, introducing different functionalities and stereochemistries. |
| Esterification | Introduction of various alkyl and aryl groups, modulating lipophilicity and steric bulk. | |
| Bromo Group | Suzuki Coupling | A wide range of aryl and heteroaryl moieties, expanding the core structure. |
| Sonogashira Coupling | Linear alkyne functionalities, providing access to different molecular geometries. | |
| Buchwald-Hartwig Amination | Introduction of primary and secondary amines, adding hydrogen bond donors/acceptors. | |
| Benzyloxy Group | Debenzylation (Hydrogenolysis) | Reveals a phenolic hydroxyl group, which can be further functionalized (e.g., etherification, esterification). |
Q & A
Q. What are the optimized synthetic routes for 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:
- Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) to ensure regioselectivity at the 5-position .
- Fluorination : Directed ortho-fluorination via diazotization (NaNO₂/HCl) followed by Balz-Schiemann reaction (HBF₄, Δ) to introduce the 2-fluoro group .
- Benzyloxy Protection : Alkylation with benzyl bromide (BnBr) in the presence of a base (K₂CO₃) in DMF at 60°C .
- Yield Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and catalysts like tetrabutylammonium iodide (TBAI) for benzylation. Typical yields range from 45–65%, with impurities removed via recrystallization (ethanol/water) .
Table 1 : Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Bromination | Br₂, FeCl₃, CH₃COOH, 0°C | 70–85% |
| Fluorination | NaNO₂/HCl, HBF₄, 60°C | 50–60% |
| Benzylation | BnBr, K₂CO₃, DMF, 60°C | 65–75% |
Q. What purification and characterization techniques ensure high-purity this compound?
- Methodological Answer :
- Purification :
- Liquid-Liquid Extraction : Separate acidic impurities using NaHCO₃ (aq) and dichloromethane (DCM).
- Column Chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) gradients .
- Recrystallization : Ethanol/water (3:1) yields crystals with >98% purity (HPLC) .
- Characterization :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm, aromatic Br/F coupling in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₄H₁₀BrFO₃: calc. 333.98, observed 333.97) .
Q. How do substituents (Br, F, benzyloxy) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromo Group : Activates the ring for Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C). The 5-bromo position is meta-directing, favoring coupling at the 2- or 4-positions .
- Fluoro Group : Electron-withdrawing effect deactivates the ring, reducing unwanted side reactions during benzylation .
- Benzyloxy Group : Protects the hydroxyl group during synthesis but can be deprotected (H₂/Pd-C) post-coupling for further functionalization .
Advanced Research Questions
Q. How can conflicting data on regioselectivity in bromination/fluorination steps be resolved?
- Methodological Answer : Conflicting regioselectivity arises from competing directing effects (e.g., −COOH vs. −OCH₂Ph). To address this:
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict activation energies for bromination at 5- vs. 4-positions.
- Isotopic Labeling : Introduce deuterium at suspected reactive sites and monitor via GC-MS .
- Controlled Competition Experiments : Compare reaction outcomes using mono- vs. di-substituted precursors .
Q. What strategies enhance the compound’s utility in medicinal chemistry (e.g., prodrug design or enzyme inhibition)?
- Methodological Answer :
- Prodrug Synthesis : Esterify the carboxylic acid with p-nitrophenyl groups to improve cell permeability. Hydrolysis in vivo regenerates the active acid .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. The benzyloxy group enhances hydrophobic binding in ATP pockets .
- Structure-Activity Relationship (SAR) : Modify the benzyloxy group to trifluoromethoxy or methanesulfonyl analogs and compare IC₅₀ values .
Q. How do electronic effects of substituents impact electrophilic aromatic substitution (EAS) in derivative synthesis?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σ values (Br: σₘ = 0.39, F: σₚ = 0.06). The −COOH group (σₘ = 0.71) dominates directing, but benzyloxy (σₚ = −0.32) introduces steric hindrance .
- Kinetic Studies : Monitor nitration (HNO₃/H₂SO₄) rates via UV-Vis to determine activation barriers at each position .
Data Contradiction & Safety
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Interlab Validation : Compare data across multiple labs using standardized protocols (e.g., USP guidelines).
- Impurity Profiling : Use LC-MS to identify trace solvents (e.g., DMF) or byproducts (e.g., debrominated analogs) affecting physical properties .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
